![molecular formula C14H17N3O B1354129 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one CAS No. 205058-28-2](/img/structure/B1354129.png)
4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.30 g/mol . The IUPAC name for this compound is 5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one .
Synthesis Analysis
The synthesis of this compound and its analogs involves a pharmacophore-hybridization strategy . This strategy combines the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group, a piperidin-4-yl group, and an imidazol-2-one group . The InChI string representation of the molecule is InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18)
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.30 g/mol . It has an XLogP3-AA value of 1.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 2 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Anxiolytic and Antidepressant Properties
4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one derivatives have been investigated for their potential anxiolytic and antidepressant effects. These compounds show selective delta-opioid agonist activity, which could contribute to their therapeutic effects in treating anxiety and depression. Research involving in vitro affinities for delta-, mu-, and kappa-opioid receptors and in vivo tests like the mouse neonatal ultrasonic vocalization test and the mouse tail suspension test have demonstrated these effects (Trabanco et al., 2007).
Antidiabetic Activity
Certain piperazine derivatives, including those related to the core structure of 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one, have been identified as new antidiabetic compounds. Structural modifications and optimizations have led to the development of compounds with significant antidiabetic activity, evidenced by increased insulin secretion in rat models of diabetes. These studies highlight the importance of the molecular structure in mediating the biological activity and the potential for developing new therapeutic agents for diabetes management (Le Bihan et al., 1999).
Antibacterial Activity
N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and evaluated for their antibacterial activity. These compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria. The research underscores the potential of these derivatives in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacterial strains (Khalid et al., 2016).
Synthesis and Evaluation of Novel Derivatives
The synthesis and biological evaluation of new 2,4,5-triarylimidazoles containing variations of the piperidinyl ethoxy group have been conducted, demonstrating potent cytotoxic activities against breast cancer cell lines. Such studies are crucial for the discovery and development of new chemotherapeutic agents, offering hope for more effective and selective cancer treatments (Zarghi et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVKWIYGHICKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463059 |
Source
|
Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one | |
CAS RN |
205058-28-2 |
Source
|
Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.